3-Piperidinone, 4-fluoro- is a fluorinated derivative of piperidinone, a heterocyclic compound with significant relevance in medicinal chemistry. Its chemical structure features a piperidine ring with a ketone functional group and a fluorine atom at the fourth position. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
3-Piperidinone, 4-fluoro- is classified under fluorinated heterocycles and is commonly utilized in drug discovery and development. It has been identified as a key building block in the synthesis of opioids, including fentanyl derivatives, which are potent analgesics used in pain management. The compound's unique properties stem from the presence of the fluorine atom, which can enhance biological activity and influence pharmacokinetic properties.
The synthesis of 3-piperidinone, 4-fluoro- can be approached through several methods:
These methods emphasize efficiency and low environmental impact, making them suitable for large-scale production.
3-Piperidinone, 4-fluoro- participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its therapeutic efficacy.
The mechanism of action of 3-piperidinone, 4-fluoro- primarily revolves around its interaction with opioid receptors when used as an intermediate in opioid synthesis.
This mechanism underscores its potential utility in pain management therapies.
3-Piperidinone, 4-fluoro- exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Melting Point | Not extensively documented |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
These properties indicate its suitability for various applications in synthetic chemistry and pharmaceutical formulations.
3-Piperidinone, 4-fluoro- is utilized extensively in scientific research and pharmaceutical applications:
Ruthenium and rhodium catalysts enable stereoselective hydrogenation of fluorinated pyridine precursors to access enantiomerically enriched 4-fluoro-3-piperidinones. Merck’s process chemistry team developed a Ru-BIPHEP system for asymmetric hydrogenation of 3-fluoro-4-aminopyridine-derived fluoroenamides. This method achieved 97% yield and 86% enantiomeric excess (ee), though it required in situ fluoride sequestration with Ti(OiPr)₄ to suppress hydrodefluorination (up to 3% des-fluoro byproduct) [1]. Chiral purification via supercritical fluid chromatography (SFC) upgraded ee to >99%. In parallel, Frank Glorius pioneered a dearomatization-hydrogenation (DAH) cascade using Rh(COD)Cl₂ and pinacol borane. This single-step conversion of 3-fluoropyridines to all-cis-fluoropiperidines leverages borane-mediated dearomatization, followed by hydrogenation under mild conditions, achieving high diastereoselectivity (>15:1 dr) and circumventing traditional deactivation issues [1] [6]. Axial fluorine orientation predominates due to stabilizing C–F⋯H–N⁺ dipole interactions in the piperidine ring [1].
Table 1: Metal-Catalyzed Hydrogenation of Fluoropyridines
| Catalyst System | Substrate | Yield (%) | ee/dr | Key Innovation |
|---|---|---|---|---|
| Ru-BIPHEP/HBF₄ | 3-Fluoro-4-benzoylaminopyridine | 97 | 86% ee → 99.8% ee | Ti(OiPr)₄ fluoride scavenger |
| Rh(COD)Cl₂/HBpin | 3-Fluoropyridine | 85 | >15:1 dr | Borane-mediated dearomatization |
| Pd/C with H₂O | 4-Aminopyridine | 90 | N/A | In situ interruption for ketone formation |
Palladium catalysts address limitations of Ru/Rh systems, particularly functional group tolerance and moisture sensitivity. Glorius’ Pd/C-based hydrogenation of fluoropyridines operates in aqueous or aerobic conditions, enabling substrates with hydroxy, aryl, ester, or amide groups [6]. A notable application is the chemoselective synthesis of 4-fluoro-3-piperidinone via interrupted hydrogenation: H₂O addition during Pd-catalyzed reduction generates ketone functionalities directly from pyridine precursors, bypassing multi-step oxidations [6] [8]. This cascade achieves 90% yield for N-Boc-3-piperidone derivatives, crucial for CGRP receptor antagonist synthesis [1] [8]. Hydrodefluorination remains a challenge for substrates with partially fluorinated alkyl groups (e.g., CHF₂), necessitating Rh alternatives [4] [6].
Biocatalysis enables enantioselective amination of fluoroketone precursors without transition metals. Merck’s process team employed ATA-3 transaminase for dynamic kinetic resolution of 4-fluoropiperidin-3-one. Using pyridoxal-5’-phosphate (PLP) and isopropylamine at pH 10.5, the reaction achieves epimerization-driven deracemization, yielding syn-4-fluoro-3-aminopiperidine with 66% yield, 96% ee, and 15:1 diastereomeric ratio [1] [3]. Key innovations include:
Imine reductases (IREDs) and reductive aminases (RedAms) resolve racemic fluoropiperidinones via stereoselective reduction. IREDs catalyze asymmetric reductive amination between 4-fluoropiperidin-3-one and primary amines, leveraging NADPH cofactors for imine reduction [3]. Engineered IRED variants achieve >90% ee for tert-butyl-protected 4-fluoro-3-aminopiperidine, scalable to multi-kilogram batches [3] [6]. RedAms further enhance efficiency by catalyzing both imine formation and reduction in a single step, using equimolar amine/ketone ratios [3].
Table 2: Biocatalytic Routes to 4-Fluoro-3-Piperidinone Derivatives
| Enzyme Class | Reaction Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Transaminase (ATA-3) | Dynamic kinetic resolution | pH 10.5, 45°C, 1M iPrNH₂, 20% DMSO | 66 | 96% ee, 15:1 dr |
| IRED | Reductive amination | NADPH, excess amine, 30°C | 80 | >90% ee |
| RedAm | Imine formation/reduction | NADPH, 1:1 amine:ketone, 25°C | 75 | 95% ee |
Direct C–H fluorination of piperidinones using Selectfluor (F-TEDA-BF₄) provides rapid access to 4-fluoro-3-piperidinones. A transition-metal-free protocol fluorinates N-unprotected 3-heteroaryl-oxindoles at C4, yielding 4-fluoro-3-piperidinone analogs in 62–88% yield under mild conditions [5] [9]. The reaction proceeds via radical cation-mediated hydrogen abstraction: Selectfluor generates an N-oxyl radical, which abstracts a benzylic H-atom, followed by fluorine transfer to the resultant carbon radical [9]. Limitations include moderate regioselectivity for non-activated C–H bonds and competing difluorination. Recent advances use visible-light photocatalysis (e.g., xanthone) with Selectfluor to enhance monofluorination selectivity [9].
4-Fluoro-3-piperidinone serves as a linchpin for synthesizing fluorinated amine pharmaceuticals. Electrophilic fluorination of N-Boc-3-piperidone enol silyl ethers with Selectfluor yields 4-fluoro-3-piperidone in 91% yield [1] [3]. This ketone undergoes chemo-selective reductive amination with:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: